N-Acetylneuraminic Acid Methyl Ester-d5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Methyl Ester-d5 involves the incorporation of deuterium atoms into the N-Acetylneuraminic Acid structure. One common method includes the esterification of N-Acetylneuraminic Acid with methanol in the presence of a deuterated catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminic Acid Methyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under mild conditions to achieve substitution.
Major Products
Scientific Research Applications
N-Acetylneuraminic Acid Methyl Ester-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Medicine: It serves as a precursor in the synthesis of antiviral drugs and other therapeutic agents.
Industry: The compound is employed in the production of glycoproteins and other complex carbohydrates.
Mechanism of Action
N-Acetylneuraminic Acid Methyl Ester-d5 exerts its effects by mimicking the natural sialic acid in biological systems. It interacts with specific receptors and enzymes involved in sialic acid metabolism, thereby influencing various cellular processes. The compound’s deuterium labeling allows for precise tracking and analysis in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid Methyl Ester: The non-deuterated form of the compound.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester: An acetylated derivative with different chemical properties.
Uniqueness
N-Acetylneuraminic Acid Methyl Ester-d5 is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical applications. The deuterium atoms make it particularly valuable in studies requiring precise quantification and tracking of metabolic pathways .
Properties
Molecular Formula |
C12H21NO9 |
---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
methyl (2S,4S)-5-acetamido-4-deuterio-2,4-dihydroxy-6-[(1R,2R)-1,2,3,3-tetradeuterio-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8?,9+,10?,12-/m0/s1/i4D2,6D,7D,9D |
InChI Key |
BKZQMWNJESHHSA-VDWLIGMFSA-N |
Isomeric SMILES |
[2H][C@@]1(C[C@](OC(C1NC(=O)C)[C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)(C(=O)OC)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |
Origin of Product |
United States |
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